molecular formula C21H17F2N3O2S B2720207 N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-18-8

N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2720207
CAS No.: 941880-18-8
M. Wt: 413.44
InChI Key: SBHMRPPLSHUMNS-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17F2N3O2S and its molecular weight is 413.44. The purity is usually 95%.
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Biological Activity

N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15F2N3O2S
  • Molecular Weight : 335.36 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . This inhibition leads to reduced production of inflammatory mediators.
  • Cell Cycle Regulation : Research indicates that the compound may induce cell cycle arrest in cancer cells, particularly affecting the G1/S transition, thereby inhibiting proliferation .
  • Apoptosis Induction : Studies have demonstrated that the compound can trigger apoptosis in various cancer cell lines through activation of caspases .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against several human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis and cell cycle arrest
MCF7 (Breast Cancer)7.5Inhibition of COX and iNOS activity
SK-MEL-2 (Skin Cancer)6.0Activation of caspases

These findings suggest a promising role for this compound in cancer therapy.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of COX and iNOS : The compound significantly reduces the expression of COX-2 and iNOS in macrophage cells stimulated with lipopolysaccharides (LPS), leading to decreased production of nitric oxide (NO) and prostaglandins .
  • Reduction in Cytokine Production : In vitro studies show that treatment with this compound lowers levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study 1: Anticancer Efficacy

A study conducted by Alam et al. (2011) reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential for this compound as an anticancer agent .

Study 2: Anti-inflammatory Response

In a separate investigation on anti-inflammatory agents, compounds with similar structural features demonstrated substantial inhibition of LPS-induced inflammation in macrophages. The study highlighted the importance of structural modifications on biological activity .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2S/c1-11-2-4-12(5-3-11)19(27)26-21-25-18-14(7-9-17(18)29-21)20(28)24-13-6-8-15(22)16(23)10-13/h2-6,8,10,14H,7,9H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHMRPPLSHUMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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